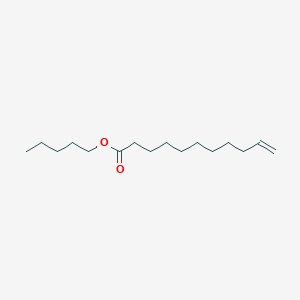
Pentyl undec-10-enoate
Description
Pentyl undec-10-enoate (CAS: 18451-96-2) is an ester derived from 10-undecenoic acid (an unsaturated fatty acid with a terminal double bond) and pentanol. Its molecular formula is C₁₆H₃₀O₂, and it has a molecular weight of 254.4 g/mol (calculated based on C₁₆H₃₀O₂). The compound features a linear alkyl chain (pentyl group) esterified to the carboxylic acid group of undec-10-enoic acid, with a double bond at the 10th carbon position (C10–C11).
Propriétés
Numéro CAS |
18451-96-2 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
pentyl undec-10-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3H,1,4-15H2,2H3 |
Clé InChI |
UODPTRHAWGAWQL-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CCCCCCCCC=C |
SMILES canonique |
CCCCCOC(=O)CCCCCCCCC=C |
Autres numéros CAS |
18451-96-2 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, pentyl ester typically involves the esterification of 10-undecenoic acid with pentanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
10-Undecenoic acid+Pentanol→10-Undecenoic acid, pentyl ester+Water
Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water, thus enhancing the yield of the ester .
Analyse Des Réactions Chimiques
Types of Reactions: Pentyl undec-10-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 10-undecenoic acid and pentanol in the presence of an acid or base.
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 10-Undecenoic acid and pentanol.
Oxidation: Epoxides or diols.
Reduction: Alcohols
Applications De Recherche Scientifique
Pentyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its antifungal activities and potential therapeutic applications.
Industry: Utilized in the production of fragrances, lubricants, and as a plasticizer
Mécanisme D'action
The mechanism of action of 10-undecenoic acid, pentyl ester, particularly in its antimicrobial and antifungal activities, involves the disruption of cell membranes and inhibition of essential enzymes. The ester can integrate into the lipid bilayer of microbial cell membranes, causing increased permeability and leakage of cellular contents. Additionally, it can interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell death .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize pentyl undec-10-enoate, we compare it with structurally analogous esters of 10-undecenoic acid, focusing on molecular properties, synthesis, and applications.
Table 1: Key Properties of 10-Undecenoate Esters
Structural and Functional Differences
Alkyl Chain Length and Branching: this compound (linear C₅H₁₁) exhibits higher hydrophobicity compared to butyl undec-10-enoate (C₄H₉) but lower than cholesteryl undec-10-enoate (sterol-based). The branched isopentyl analog (3-methylbutyl) improves miscibility in organic solvents due to reduced crystallinity . The 2,2,2-trifluoroethyl variant introduces electron-withdrawing fluorine atoms, enhancing stability and enabling radical polymerization for membrane synthesis .
Reactivity :
- The terminal double bond (C10–C11) in all compounds allows for functionalization (e.g., epoxidation, hydrogenation). However, fluorinated esters (e.g., 2,2,2-trifluoroethyl) show reduced reactivity in electrophilic additions due to fluorine’s inductive effects .
Applications: Polymer Science: 2,2,2-Trifluoroethyl undec-10-enoate is a monomer for anion-exchange membranes, leveraging its fluorinated group for chemical resistance . Pharmaceuticals: Cholesteryl undec-10-enoate’s sterol backbone facilitates integration into lipid bilayers, making it suitable for drug encapsulation . Industrial Uses: Butyl and pentyl esters are employed in plasticizers or fragrance formulations due to their volatility and ester stability .
Performance in Industrial Contexts
- Thermal Stability: Fluorinated esters (e.g., 2,2,2-trifluoroethyl) exhibit superior thermal stability (decomposition >200°C) compared to non-fluorinated analogs (~150–180°C) .
- Biodegradability : Linear esters (pentyl, butyl) degrade faster than branched or sterol-based variants due to simpler alkyl chains .
Q & A
Q. How can researchers ensure ethical reporting of negative or inconclusive results in studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


